molecular formula C12H15N3O2S B2663308 N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide CAS No. 299923-31-2

N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide

Cat. No.: B2663308
CAS No.: 299923-31-2
M. Wt: 265.33
InChI Key: AXOZPABCKRRCKU-UHFFFAOYSA-N
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Description

N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide is an organic compound with the molecular formula C₁₂H₁₅N₃O₂S. This compound is known for its unique chemical structure, which includes an allyl group, a methoxybenzoyl group, and a hydrazinecarbothioamide moiety. It has a molecular weight of 265.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-methoxybenzoyl chloride with hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then reacted with allyl bromide to form the final product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Properties

IUPAC Name

1-[(3-methoxybenzoyl)amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-7-13-12(18)15-14-11(16)9-5-4-6-10(8-9)17-2/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOZPABCKRRCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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